molecular formula C5H10ClNO3 B2509115 (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride CAS No. 2309433-07-4

(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride

Cat. No.: B2509115
CAS No.: 2309433-07-4
M. Wt: 167.59
InChI Key: GBDKRQQYUBHPRP-FLGKMABCSA-N
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Description

(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride is a bicyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activity and its utility as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its bicyclic structure. This combination of features makes it particularly valuable in the synthesis of chiral molecules and in the study of biological systems.

Properties

IUPAC Name

(1S,4R,5S,6S)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-4-2-1-3(5(4)8)9-6-2;/h2-8H,1H2;1H/t2-,3+,4+,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDKRQQYUBHPRP-FLGKMABCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1ON2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]([C@H]1ON2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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